N,N,3-Trimethyl-benzenemethanamine
Description
N,N,3-Trimethyl-benzenemethanamine (CAS RN: 57678-46-3), also known as 3-(dimethylamino)benzylamine, is a substituted benzenemethanamine derivative with a methyl group at the 3-position of the benzene ring and two methyl groups attached to the nitrogen atom of the methanamine moiety. Its molecular formula is C₉H₁₄N₂, with an average molecular weight of 150.22 g/mol. The compound is characterized by its aromatic benzene core, a methyl-substituted amino group (-N(CH₃)₂), and an additional methyl group at the meta position (C3) of the aromatic ring .
Synthetically, this compound can be prepared via reductive alkylation or N-methylation reactions. For example, formaldehyde and zinc in acidic conditions have been used to introduce methyl groups to amines, as described in the synthesis of analogous N-methylated benzenemethanamines . Characterization typically involves ¹H NMR, ¹³C NMR, and IR spectroscopy, with structural confirmation through mass spectrometry (MS) .
Properties
CAS No. |
56927-89-0 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
N,N-dimethyl-1-(3-methylphenyl)methanamine |
InChI |
InChI=1S/C10H15N/c1-9-5-4-6-10(7-9)8-11(2)3/h4-7H,8H2,1-3H3 |
InChI Key |
VCBUGWOFLYITCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,3-Trimethyl-benzenemethanamine can be synthesized through several methods. One common method involves the alkylation of benzenemethanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions.
Another method involves the reductive amination of 3-methylbenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction is usually performed in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
In industrial settings, this compound is often produced through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The catalysts used in these processes are typically metal oxides or zeolites, which facilitate the alkylation or reductive amination reactions.
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethyl-benzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N,3-trimethyl-benzenemethanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to N,N,3-trimethyl-benzenemethanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N,N,3-trimethyl-benzenemethanone.
Reduction: N,N,3-trimethyl-benzenemethanol.
Substitution: Various substituted benzenemethanamines depending on the nucleophile used.
Scientific Research Applications
Catalysis in Polymer Production
N,N,3-Trimethyl-benzenemethanamine is widely used as a catalyst in the production of polyurethane foams and epoxy resins. Its ability to enhance curing processes makes it invaluable in the manufacturing of durable materials.
| Application | Description |
|---|---|
| Polyurethane Foams | Acts as a catalyst for the formation of flexible and rigid foams used in furniture, automotive, and insulation applications. |
| Epoxy Resins | Enhances the curing process, improving the mechanical properties and durability of coatings and adhesives. |
Dye Production
This compound plays a crucial role in dye manufacturing, contributing to the development of various colorants used in textiles and other materials. Its structure allows it to participate effectively in dye synthesis reactions.
Antimicrobial Properties
Research indicates that nitrogen-containing compounds like this compound exhibit antimicrobial activity. This property is particularly relevant in developing new antimicrobial agents against resistant strains of bacteria.
| Study | Findings |
|---|---|
| Antimicrobial Activity Study | Demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for use in pharmaceutical formulations aimed at infection control. |
Drug Development
The compound's nitrogen atom can form hydrogen bonds with biological targets, making it a candidate for drug design. Its derivatives have been explored for various therapeutic applications, including anticancer and anti-HIV activities.
Case Study 1: Polyurethane Foam Catalysis
A study conducted on the use of this compound as a catalyst in polyurethane foam production showed improved reaction rates and foam properties compared to traditional catalysts. The findings highlighted its effectiveness in reducing cycle times during manufacturing while enhancing the physical properties of the final product.
Case Study 2: Antimicrobial Applications
In a recent investigation into novel nitrogen-containing compounds for antimicrobial use, this compound was evaluated alongside other amines. The results indicated significant activity against both gram-positive and gram-negative bacteria, positioning it as a promising candidate for further development in pharmaceutical applications.
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-benzenemethanamine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, altering their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound can also interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares N,N,3-Trimethyl-benzenemethanamine with structurally and functionally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural and Substituent Comparisons
Physicochemical Properties
- This compound: Basic (predicted pKa ~10.2) due to the dimethylamino group. Lower polarity compared to nitro- or bromo-substituted analogues.
- N-Benzyl-3-nitroaniline : Higher acidity (pKa ~8–9) due to the nitro group’s electron-withdrawing effect .
- (3-Bromobenzyl)dimethylamine : Higher molecular weight (228.11 g/mol) and density (~1.4 g/cm³) due to bromine .
- (αS)-N,N,α-TM-3-(4-NO₂-phenoxy)benzenemethanamine: Elevated boiling point (~300°C) due to nitro and phenoxy groups .
Research Findings and Key Differences
- Reactivity : Bromo-substituted compounds (e.g., CAS 4885-18-1) are more reactive in Suzuki-Miyaura couplings compared to methyl-substituted analogues .
- Thermodynamics : Gas-phase thermochemical data for N,N,3-trimethylbenzenamine (ΔfH°gas = 95.2 kJ/mol) highlight stability differences compared to benzenemethanamines .
Biological Activity
N,N,3-Trimethyl-benzenemethanamine, also known as N,N-dimethylbenzylamine (DMBA), is a compound that has garnered attention for its diverse biological activities and applications in various fields, including organic synthesis and pharmacology. This article explores the biological activity of DMBA, highlighting its pharmacodynamics, toxicological effects, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₃N
- Molecular Structure : The compound consists of a benzene ring attached to a methylene group (–CH₂) and an amine group (–N(CH₃)₂), which contributes to its reactivity in multiple chemical environments.
Nervous System Effects
Research indicates that DMBA may influence neurotransmitter levels in the brain, particularly serotonin and dopamine. These effects can potentially alter mood and behavior, suggesting a role in neuropharmacology. Preliminary studies have pointed towards its anti-inflammatory properties , although further research is necessary to substantiate these claims .
Toxicokinetics
Studies on the absorption and elimination of DMBA reveal that it is well-absorbed following oral administration. The compound undergoes metabolism primarily in the liver via cytochrome P450 enzymes, leading to the formation of both toxic and bioactive metabolites. Excretion occurs mainly through urine .
Neurotoxicity
Exposure to trimethylbenzene isomers, including DMBA, has been linked to neurobehavioral effects in animal models. For instance, inhalation studies have shown alterations in pain sensitivity and visual discrimination tasks in rats . The lowest observable adverse effect levels (LOAEL) for neurotoxic effects have been established through various studies, indicating potential risks associated with prolonged exposure .
Environmental Impact
DMBA's persistence in aquatic environments raises concerns about its ecological impact. Although it does not significantly bioaccumulate in food chains, its presence can disrupt local ecosystems .
Inhalation Exposure Studies
A study involving human volunteers exposed to trimethylbenzene isomers demonstrated significant retention rates in the lungs and highlighted the compound's toxicokinetic profile. Participants exhibited varying degrees of metabolite excretion over time, with peak levels observed on day five of exposure .
Behavioral Studies in Rats
In a controlled study assessing the neurobehavioral impacts of DMBA exposure, rats displayed altered pain sensitivity following inhalation exposure. Behavioral tests indicated significant latency changes in response times, suggesting a direct effect on the nervous system .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for producing N,N,3-Trimethyl-benzenemethanamine with high purity, and how can side products be minimized?
- Methodological Answer : The compound can be synthesized via alkylation of benzenemethanamine using methyl halides or dimethyl sulfate in the presence of a base (e.g., triethylamine or Hünig's base). Evidence from analogous alkylation reactions (e.g., triethylamine synthesis via ethanol and ammonia ) suggests optimizing stoichiometry (3:1 methylating agent to amine) and reaction temperature (60–80°C). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to detect residual solvents or byproducts like N,N-dimethyl derivatives .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Analyze -NMR for methyl group signals (δ 2.1–2.5 ppm for N-methyl; δ 2.3–2.7 ppm for C3-methyl) and aromatic protons (δ 6.8–7.4 ppm). -NMR should confirm quaternary carbons and methyl attachments .
- Mass Spectrometry : ESI-MS or EI-MS can validate the molecular ion peak (m/z ~163) and fragmentation patterns (e.g., loss of methyl groups).
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) and compare retention times against pharmacopeial standards if available .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/DOT guidelines for amine handling: use fume hoods, nitrile gloves, and protective eyewear. Store in amber glass containers under inert gas (N/Ar) at –20°C to prevent oxidation. Spills should be neutralized with dilute acetic acid and absorbed using vermiculite .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). Predict regioselectivity in electrophilic aromatic substitution at the C3 position .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., monoamine transporters or cytochrome P450 enzymes). Validate with experimental IC values from enzyme inhibition assays .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound across studies?
- Methodological Answer : Perform meta-analysis (fixed-effect or random-effects models ) of published data, accounting for variables like solvent polarity, temperature, and measurement techniques. Validate via experimental replicates using standardized conditions (e.g., shake-flask method for logP in octanol/water). Cross-reference with computational predictions (e.g., ChemAxon or ACD/Labs software) .
Q. How does stereochemistry influence the biological activity of chiral derivatives of this compound?
- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., BINAP-ruthenium complexes) and separate using chiral HPLC (Chiralpak AD-H column). Assess activity differences via in vitro assays (e.g., receptor binding affinity or metabolic stability in hepatocyte models). Evidence from stereospecific analogs (e.g., (alphaS)-derivatives ) highlights the need for enantiopure standards in pharmacological studies.
Q. What are the challenges in scaling up the synthesis of this compound while maintaining reaction efficiency and purity?
- Methodological Answer : Address exothermicity in alkylation by using controlled addition of methylating agents and cooling (0–5°C). Optimize solvent selection (e.g., THF or DMF for solubility) and catalyst recycling (e.g., polymer-supported bases). Monitor batch consistency via PAT (Process Analytical Technology) tools like inline FTIR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
